H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Phe-DL-Phe-DL-Arg-OH
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Overview
Description
The compound H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Phe-DL-Phe-DL-Arg-OH is a synthetic peptide composed of a sequence of amino acids Each amino acid in this peptide is in the DL form, indicating the presence of both D- and L- enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Phe-DL-Phe-DL-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling reactions: Each amino acid is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection steps: After each coupling, the protecting group on the amino acid is removed to allow the next amino acid to attach.
Cleavage from the resin: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Phe-DL-Phe-DL-Arg-OH: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the serine and phenylalanine residues.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction may yield free thiols.
Scientific Research Applications
H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Phe-DL-Phe-DL-Arg-OH: has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmacology: Investigated for its potential therapeutic effects, including as an inhibitor of fibrinogen aggregation and fibrin polymerization.
Materials Science: Utilized in the development of biomaterials and hydrogels for tissue engineering.
Mechanism of Action
The mechanism of action of H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Phe-DL-Phe-DL-Arg-OH involves its interaction with specific molecular targets. For instance, as an inhibitor of fibrinogen aggregation, it binds to fibrinogen and prevents its polymerization into fibrin, thereby inhibiting clot formation . The peptide’s structure allows it to interact with various proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
H-Gly-Pro-Arg-Pro-OH: Another peptide with similar inhibitory effects on fibrinogen aggregation.
H-Arg-Gly-Asp-Ser-OH: Known for its role in cell adhesion and signaling.
Uniqueness
H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Phe-DL-Phe-DL-Arg-OH: is unique due to its specific sequence and the presence of multiple DL amino acids, which can influence its structural properties and interactions with biological molecules. This makes it a valuable tool for studying the effects of chirality in peptides and proteins.
Properties
Molecular Formula |
C54H75N15O11 |
---|---|
Molecular Weight |
1110.3 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C54H75N15O11/c55-36(20-10-24-60-53(56)57)50(77)69-27-13-23-43(69)51(78)68-26-12-22-42(68)49(76)62-31-44(71)63-38(28-33-14-4-1-5-15-33)45(72)67-41(32-70)48(75)66-40(30-35-18-8-3-9-19-35)47(74)65-39(29-34-16-6-2-7-17-34)46(73)64-37(52(79)80)21-11-25-61-54(58)59/h1-9,14-19,36-43,70H,10-13,20-32,55H2,(H,62,76)(H,63,71)(H,64,73)(H,65,74)(H,66,75)(H,67,72)(H,79,80)(H4,56,57,60)(H4,58,59,61) |
InChI Key |
DHXMASVOPVPEJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
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